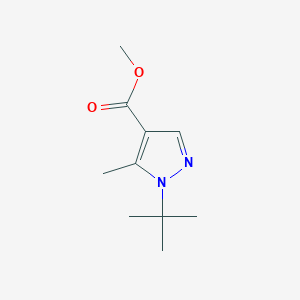
methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Cat. No. B1422416
Key on ui cas rn:
950858-97-6
M. Wt: 196.25 g/mol
InChI Key: BQOZXFDKIAJZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09023846B2
Procedure details


The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).




[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
1.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Step Five
[Compound]
|
Name
|
TEA
|
|
Quantity
|
4.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09023846B2
Procedure details


The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).




[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
1.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
1.32 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Step Five
[Compound]
|
Name
|
TEA
|
|
Quantity
|
4.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
